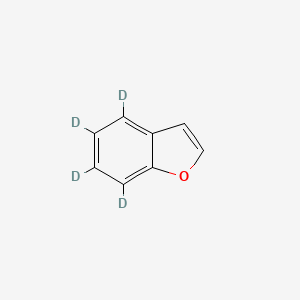
4,5,6,7-Tetradeuterio-1-benzofuran
Cat. No. B1146896
Key on ui cas rn:
1571080-49-3
M. Wt: 122.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04238487
Procedure details


N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CN(C)C([C:5]1[CH:18]=[CH:17][C:8]2[CH:9]=[C:10](CCCCN)[O:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[O:11]1[C:7]2[CH:6]=[CH:5][CH:18]=[CH:17][C:8]=2[CH:9]=[CH:10]1 |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)C1=CC2=C(C=C(O2)CCCCN)C=C1)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 2 hours at 25°-30° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated successively with 3 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid precipitate is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran solution is evaporated at reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04238487
Procedure details


N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CN(C)C([C:5]1[CH:18]=[CH:17][C:8]2[CH:9]=[C:10](CCCCN)[O:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[O:11]1[C:7]2[CH:6]=[CH:5][CH:18]=[CH:17][C:8]=2[CH:9]=[CH:10]1 |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)C1=CC2=C(C=C(O2)CCCCN)C=C1)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 2 hours at 25°-30° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated successively with 3 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid precipitate is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran solution is evaporated at reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

